Structural Differentiation: Unique Hydrogen-Bond Network of IDO1-IN-24 in the IDO1 Active Site
Crystallographic studies have revealed a unique binding mode for IDO1-IN-24 within the active site of IDO1. Unlike other published IDO1-inhibitor complex structures, the IDO1/24 complex exhibits an extensive hydrogen-bond network [1]. This network is formed between the inhibitor and key active site residues, a feature that was not observed in the other IDO1 complex structures analyzed [1]. Furthermore, the imidazole nitrogen of IDO1-IN-24 coordinates directly with the heme iron, a critical interaction for potent inhibition [1].
| Evidence Dimension | Hydrogen-bond network formation with IDO1 |
|---|---|
| Target Compound Data | Forms an extensive, unique hydrogen-bond network with IDO1. |
| Comparator Or Baseline | Other published IDO1-inhibitor complex structures (e.g., those with distinct chemotypes). |
| Quantified Difference | A distinct feature, not observed in comparator structures. |
| Conditions | X-ray crystallography of IDO1-inhibitor complexes. |
Why This Matters
This unique binding mode confirms that IDO1-IN-24 is structurally differentiated, providing a basis for distinct pharmacological behavior that cannot be assumed from other IDO1 inhibitors.
- [1] Peng YH, Ueng SH, Tseng CT, et al. Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1. Journal of Medicinal Chemistry. 2016. View Source
